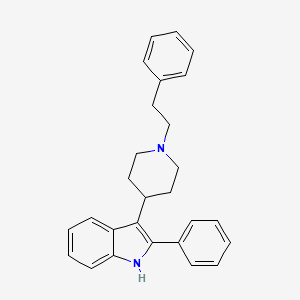

3-(1-Phenethyl-piperidin-4-yl)-2-phenyl-1H-indole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(1-Phénéthyl-pipéridin-4-yl)-2-phényl-1H-indole est un composé organique complexe qui présente un cycle pipéridine substitué par un groupe phénéthyle et une partie indole

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du 3-(1-Phénéthyl-pipéridin-4-yl)-2-phényl-1H-indole implique généralement plusieurs étapes :

Formation du cycle pipéridine : Le cycle pipéridine peut être synthétisé par une réaction de Petrenko-Kritschenko, qui implique la combinaison d’un alkyl-1,3-acétonedicarboxylate avec du benzaldéhyde et une amine.

Substitution par le groupe phénéthyle : Le groupe phénéthyle peut être introduit par une réaction de substitution SN2, où le bromure de phénéthyle réagit avec la 4-pipéridinone en présence d’un catalyseur de transfert de phase.

Formation de l’indole : La partie indole peut être synthétisée par une synthèse de Fischer de l’indole, qui implique la réaction de la phénylhydrazine avec un aldéhyde ou une cétone en conditions acides.

Méthodes de production industrielle

La production industrielle de ce composé impliquerait probablement l’optimisation des voies de synthèse mentionnées ci-dessus afin de maximiser le rendement et la pureté. Cela pourrait inclure l’utilisation de réacteurs à flux continu, le criblage à haut débit de catalyseurs et des techniques de purification avancées telles que la chromatographie.

Analyse Des Réactions Chimiques

Types de réactions

Oxydation : Le composé peut subir des réactions d’oxydation, en particulier au niveau du cycle pipéridine, conduisant à la formation de N-oxydes.

Réduction : Les réactions de réduction peuvent être utilisées pour modifier la partie indole ou réduire les groupes nitro éventuellement présents.

Substitution : Le groupe phénéthyle peut être substitué par d’autres groupes fonctionnels par des réactions de substitution nucléophile.

Réactifs et conditions courants

Oxydation : Les oxydants courants comprennent le peroxyde d’hydrogène et l’acide m-chloroperbenzoïque.

Réduction : Les agents réducteurs tels que l’hydrure de lithium et d’aluminium ou le borohydrure de sodium sont couramment utilisés.

Substitution : Les réactions de substitution nucléophile utilisent souvent des réactifs comme l’hydrure de sodium ou le tert-butylate de potassium.

Principaux produits

Oxydation : N-oxydes du cycle pipéridine.

Réduction : Formes réduites de la partie indole.

Substitution : Divers dérivés substitués du groupe phénéthyle.

Applications De Recherche Scientifique

Le 3-(1-Phénéthyl-pipéridin-4-yl)-2-phényl-1H-indole présente plusieurs applications en recherche scientifique :

Chimie : Utilisé comme élément de base dans la synthèse de molécules plus complexes.

Biologie : Étudié pour ses interactions potentielles avec les récepteurs biologiques.

Médecine : Enquête sur ses propriétés analgésiques et anesthésiques.

Industrie : Utilisation potentielle dans le développement de nouveaux produits pharmaceutiques et d’intermédiaires chimiques.

Mécanisme D'action

Le composé exerce ses effets principalement par interaction avec les récepteurs opioïdes du système nerveux central. Il agit comme un agoniste de ces récepteurs, entraînant des effets analgésiques et anesthésiques. Les cibles moléculaires comprennent le récepteur mu-opioïde, et les voies impliquées sont liées à l’inhibition de la transmission des signaux de la douleur .

Comparaison Avec Des Composés Similaires

Composés similaires

Fentanyl : Un analgésique opioïde puissant avec une structure pipéridine similaire.

N-Phénéthyl-4-pipéridinone : Un précurseur dans la synthèse de divers composés analgésiques.

N-(1-Phénéthyl-pipéridin-4-yl)-N-phénylacétamide : Un autre analogue du fentanyl aux propriétés pharmacologiques similaires.

Unicité

Le 3-(1-Phénéthyl-pipéridin-4-yl)-2-phényl-1H-indole est unique en raison de la présence de la partie indole, qui peut conférer des propriétés pharmacologiques différentes par rapport à d’autres analogues du fentanyl. Cette différence structurale peut entraîner des variations de l’affinité et de l’efficacité de la liaison aux récepteurs, ce qui en fait un composé précieux pour la recherche et le développement futurs.

Propriétés

Formule moléculaire |

C27H28N2 |

|---|---|

Poids moléculaire |

380.5 g/mol |

Nom IUPAC |

2-phenyl-3-[1-(2-phenylethyl)piperidin-4-yl]-1H-indole |

InChI |

InChI=1S/C27H28N2/c1-3-9-21(10-4-1)15-18-29-19-16-22(17-20-29)26-24-13-7-8-14-25(24)28-27(26)23-11-5-2-6-12-23/h1-14,22,28H,15-20H2 |

Clé InChI |

MONKRYYJEIHBRU-UHFFFAOYSA-N |

SMILES canonique |

C1CN(CCC1C2=C(NC3=CC=CC=C32)C4=CC=CC=C4)CCC5=CC=CC=C5 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.